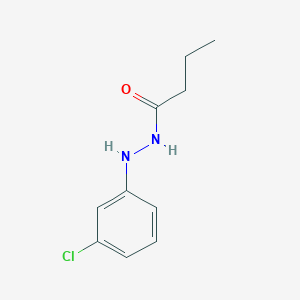

N'-(3-chlorophenyl)butanohydrazide

Description

N'-(3-Chlorophenyl)butanohydrazide is a hydrazide derivative characterized by a butanoyl hydrazine backbone substituted with a 3-chlorophenyl group. For example, hydrazinecarbothioamides are typically prepared by reacting isothiocyanates with hydrazine hydrate , while hydrazides often form through reactions of acid hydrazides with aldehydes or ketones under acidic conditions .

The 3-chlorophenyl moiety is a critical structural feature, contributing to electronic and steric effects that influence reactivity and biological activity. Such compounds are frequently explored for their pharmacological (e.g., antimicrobial, anti-inflammatory) or material science applications (e.g., polyimide precursors, energetic materials) .

Properties

IUPAC Name |

N'-(3-chlorophenyl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-4-10(14)13-12-9-6-3-5-8(11)7-9/h3,5-7,12H,2,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWIMBQIXQDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The 3-chlorophenyl group enhances electron-withdrawing properties, stabilizing intermediates in synthesis and influencing bioactivity. Bromine or bulkier substituents (e.g., pentadecyl chains) increase molecular weight and hydrophobicity .

- Synthetic Flexibility : Hydrazides are versatile intermediates; their reactivity with aldehydes/ketones enables diverse derivatization (e.g., benzylidene groups in ).

Antimicrobial Activity:

- 3-Chlorophenyl Derivatives: Compounds like ND-7 (MIC = 1.1 μM against S. aureus) and ND-8 (MIC = 0.6 μM against B. subtilis) demonstrate moderate antimicrobial activity, though often lower than reference drugs like norfloxacin .

Anti-inflammatory and Other Activities:

Physicochemical and Energetic Properties

- Thermal Stability : 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically (ΔH = -141.7 kJ/mol), with thermal stability influenced by intermolecular interactions (N...H, Cl...H) .

- Detonation Performance : This tetrazole derivative has a detonation pressure of 5.4 GPa, outperforming traditional explosives like TNT (4.5 GPa) due to high nitrogen content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.